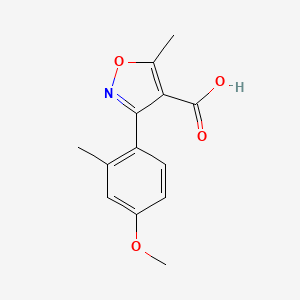

3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C13H13NO4/c1-7-6-9(17-3)4-5-10(7)12-11(13(15)16)8(2)18-14-12/h4-6H,1-3H3,(H,15,16) |

InChI Key |

QVAXFNRHDVSBTO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=NOC(=C2C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves:

- Construction of the isoxazole ring bearing a methyl and carboxylic acid substituent.

- Introduction of the substituted phenyl group (4-methoxy-2-methylphenyl) at the 3-position of the isoxazole.

- Functional group manipulations including chlorination to acid chloride and amide or acid formation.

The core synthetic steps are adapted from well-established methods used for related isoxazole carboxylic acids and their derivatives.

Isoxazole Ring Formation

A common approach to synthesize 5-methylisoxazole-4-carboxylic acid derivatives starts from ethyl acetoacetate through multi-step reactions:

This method ensures high purity and minimizes by-products such as isomeric impurities and 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) analogs.

Introduction of the Substituted Phenyl Group

The 3-position substitution with a 4-methoxy-2-methylphenyl group can be achieved via coupling reactions involving the acid chloride derivative of the isoxazole carboxylic acid:

This acylation step forms the amide intermediate, which can be hydrolyzed or further transformed to the carboxylic acid as needed.

Direct Synthesis of the Target Acid

Alternatively, the target this compound can be prepared by:

- Forming the acid chloride intermediate of 5-methylisoxazole-4-carboxylic acid.

- Reacting it directly with 4-methoxy-2-methylaniline.

- Hydrolyzing or isolating the acid form.

This approach avoids intermediate distillation steps, reducing decomposition risks and improving scalability.

Detailed Reaction Conditions and Yields

The following table summarizes key reaction parameters and outcomes from documented processes for related isoxazole derivatives, adapted for the target compound:

Research Findings and Notes

Avoidance of Distillation : Modern methods emphasize avoiding distillation of the acid chloride intermediate to prevent decomposition and explosion risks.

Use of Hydroxylamine Sulfate : Switching from hydroxylamine hydrochloride to sulfate significantly reduces isomeric impurities and clarifies the reaction mixture.

Acid Scavengers : Bases like triethylamine or bicarbonates are critical in the acylation step to neutralize HCl and prevent deactivation of the amine nucleophile.

Solvent Systems : Mixed solvent systems (e.g., ethyl acetate with water or dimethylacetamide) improve reaction control and product crystallization.

By-product Minimization : Careful control of addition rates and stirring prevents formation of by-products such as CATA analogs, enhancing purity to >99.8% by HPLC.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Typical reagents include:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acid-catalyzed | H₂SO₄, ROH (alcohol), reflux | Isoxazole-4-carboxylate ester | |

| Coupling agent-mediated | DCC/DMAP, ROH, room temperature | Activated ester intermediate |

For example, reaction with methanol in the presence of sulfuric acid yields the corresponding methyl ester. This reaction is critical for modifying solubility or introducing protective groups during multi-step syntheses.

Amidation Reactions

The carboxylic acid is converted to amides via activation to an acid chloride or using coupling agents:

Via Acid Chloride Intermediate

-

Chlorination : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates the acyl chloride .

-

Amine Coupling : Reaction with primary/secondary amines (e.g., aniline derivatives) in the presence of a base (e.g., triethylamine) produces amides .

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Acyl chloride formation | SOCl₂, toluene, reflux | 5-Methylisoxazole-4-carbonyl chloride | |

| Amide synthesis | R₂NH, Et₃N, 0–4°C → room temperature | N-substituted amide |

A patent demonstrated this method to synthesize 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide with a 52% yield after crystallization .

Decarboxylation

Under thermal or acidic conditions, the carboxylic acid group undergoes decarboxylation to form a simpler isoxazole derivative:

| Conditions | Products | Mechanism | Reference |

|---|---|---|---|

| Heating (150–200°C) | 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole | Radical or concerted pathway | |

| Acidic media (H₃O⁺) | Same as above | Protonation-assisted CO₂ loss |

This reaction is useful for generating analogs with reduced polarity or modified bioactivity.

Functionalization of the Isoxazole Ring

While direct modifications of the isoxazole ring are less documented for this compound, studies on analogs suggest potential reactivity:

-

Electrophilic Substitution : The isoxazole ring’s electron-deficient nature permits halogenation or nitration at specific positions, though steric hindrance from substituents may limit reactivity .

-

Nucleophilic Attack : Unlikely due to the ring’s aromatic stabilization, but possible under extreme conditions (e.g., strong bases) .

Methoxy Group Modifications

The 4-methoxy-2-methylphenyl substituent may undergo demethylation or electrophilic substitution:

| Reaction Type | Reagents | Potential Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | |

| Friedel-Crafts | AlCl₃, R-X | Alkylated phenyl derivative |

These transformations remain theoretical for the specific compound but are inferred from analogous systems .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives due to its substituent arrangement:

Scientific Research Applications

3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Ring

Halogen-Substituted Analogues

- 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid The fluorine atom at the para position introduces electron-withdrawing effects, enhancing metabolic stability and lipophilicity. Molecular Weight: 235.2 g/mol; CAS: 1736-21-6 .

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

Heteroaromatic and Modified Aryl Analogues

- This compound is used in synthesizing carboxamide derivatives via HBTU-mediated coupling . Molecular Weight: 207.2 g/mol .

- 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid The bromine atom facilitates halogen bonding in crystal structures and is utilized in radiopharmaceutical research. Molecular Weight: 282.09 g/mol; CAS: 91182-58-0 .

- Molecular Weight: 295.29 g/mol .

Biological Activity

3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid, with the CAS number 1483879-20-4, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13NO4

- Molecular Weight : 247.25 g/mol

- Structure : The compound features an isoxazole ring, a carboxylic acid group, and a methoxy-substituted aromatic ring, which contribute to its diverse biological activities.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

1. Antitumor Activity

Studies have demonstrated that derivatives of isoxazole compounds possess significant antitumor properties. For instance:

- Mechanism : Isoxazole derivatives are known to inhibit various kinases involved in tumor progression. They may interact with BRAF(V600E) and EGFR pathways, leading to reduced cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231 .

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses:

- Research Findings : It has been observed to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

There is emerging evidence regarding its antimicrobial efficacy:

- Case Studies : In vitro assays have reported moderate to excellent activities against various pathogenic fungi, indicating its potential as an antifungal agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for tumor growth and inflammation.

- Receptor Modulation : It likely binds to receptors or proteins that play critical roles in signal transduction pathways associated with cancer and inflammation.

Research Findings Summary Table

Q & A

Basic: What synthetic routes and characterization techniques are recommended for preparing 3-(4-Methoxy-2-methylphenyl)-5-methylisoxazole-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation of β-ketoesters or β-diketones with hydroxylamine derivatives to form the isoxazole core. For example, 5-methylisoxazole-4-carboxylic acid derivatives are synthesized via condensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by functionalization of the phenyl moiety . Characterization should include /-NMR to confirm regioselectivity (e.g., distinguishing 3,5-substitution patterns), FTIR for carboxylic acid (1700 cm) and isoxazole ring validation, and LC-MS for purity (>95%) and molecular ion verification .

Basic: What analytical methods are validated for quantifying this compound in complex matrices?

Methodological Answer:

Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) is widely used. A validated method for related isoxazole derivatives employs a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in a 55:45 ratio, achieving resolution >2.0 from structurally similar impurities . For trace analysis, UPLC-MS/MS with multiple reaction monitoring (MRM) transitions enhances sensitivity (LOQ <10 ng/mL) in biological samples .

Advanced: How is this compound utilized as a reference standard in pharmaceutical impurity profiling?

Methodological Answer:

As Cloxacillin Related Compound D (USP reference standard), it is critical for quantifying impurities in β-lactam antibiotics. Protocols involve spiking known concentrations into drug formulations and using HPLC-UV to establish impurity thresholds (e.g., ≤0.1% per ICH Q3A guidelines). Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) confirm specificity .

Advanced: What structural modifications enhance its bioactivity in target studies?

Methodological Answer:

Modifications at the 4-methoxy-2-methylphenyl group (e.g., halogenation or nitro substitution) and isoxazole ring functionalization (e.g., methyl to trifluoromethyl) are explored to improve pharmacokinetics. For instance, 3-(2-chloro-6-fluorophenyl) analogs show enhanced metabolic stability in cytochrome P450 assays . QSAR models using Hammett constants () and logP values guide rational design .

Advanced: How does its stability under varying experimental conditions impact assay design?

Methodological Answer:

Stability studies reveal degradation under alkaline conditions (pH >9) via hydrolysis of the isoxazole ring, while photolytic stress (ICH Q1B) causes <5% degradation. Recommendations include:

- Storage at 2–8°C in amber vials to prevent photolysis.

- Use of pH 6–7 buffers in biological assays.

- Short-term heating (<60°C) for solubility enhancement without decomposition .

Advanced: What pharmacological models are used to evaluate its antitumor or pro-apoptotic activity?

Methodological Answer:

In vitro models include:

- Caspase-3/7 activation assays in HeLa cells (IC determination).

- Annexin V/PI staining for apoptosis quantification via flow cytometry.

In vivo, xenograft models (e.g., MDA-MB-231 breast cancer) assess tumor volume reduction and histopathological analysis of apoptosis markers (e.g., Bcl-2 suppression) .

Advanced: What mechanisms underlie its role in apoptosis or tumor suppression?

Methodological Answer:

Proposed mechanisms include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.